molecular formula C7H12N2O3 B8464215 [3-(3-Methoxypropyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(3-Methoxypropyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B8464215
M. Wt: 172.18 g/mol
InChI Key: HAEFSDYTEHFGBG-UHFFFAOYSA-N
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Patent
US09018175B2

Procedure details

In analogy to the procedure described for example D26 methyl 3-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxylate (990 mg) and sodium borohydride (386 mg) in MeOH yield the title compound as an oil.
Name
methyl 3-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxylate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[N:10]=[C:9]([C:11](OC)=[O:12])[O:8][N:7]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[N:10]=[C:9]([CH2:11][OH:12])[O:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxylate
Quantity
990 mg
Type
reactant
Smiles
COCCCC1=NOC(=N1)C(=O)OC
Step Two
Name
Quantity
386 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCCC1=NOC(=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.